Boc-4-Abz-OH

Description

Contextualization of Boc-4-Abz-OH as a Protected Amino Acid Derivative

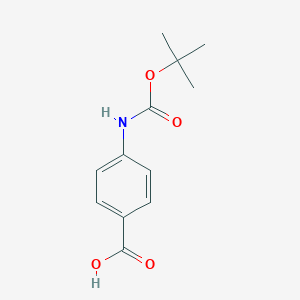

This compound is classified as a protected amino acid derivative, albeit not a standard proteinogenic amino acid. It features a benzoic acid core with an amino group at the para position, which is protected by the tert-butyloxycarbonyl (Boc) group. This structural feature allows it to be incorporated into synthetic pathways where a protected amine and a reactive carboxylic acid are required. The compound's chemical structure combines an aromatic ring, a carboxylic acid functionality, and a protected amine, making it a versatile bifunctional building block Current time information in San Francisco, CA, US.chemimpex.com.

Significance of the Boc (tert-Butyloxycarbonyl) Protecting Group in Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group in organic synthesis, especially in peptide chemistry highfine.comfiveable.menumberanalytics.com. Its prominence is due to several key advantages:

Stability: The Boc group exhibits stability under a broad spectrum of reaction conditions, including basic hydrolysis, nucleophilic attack, and catalytic hydrogenation highfine.commdpi.com. This robustness allows chemists to perform various transformations on other parts of a molecule without affecting the protected amine.

Selective Removal: A critical feature of the Boc group is its lability to mild acidic conditions. It can be readily cleaved using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents, typically generating isobutylene (B52900) and carbon dioxide as by-products highfine.comfiveable.me. This selective deprotection is crucial for orthogonal protection strategies, where different protecting groups are removed under distinct conditions highfine.commdpi.com.

Ease of Introduction: The Boc group can be efficiently introduced onto amine functionalities, commonly through reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions highfine.com.

Overview of the Chemical and Synthetic Utility of this compound

This compound serves as a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, peptidomimetics, and functional materials chemimpex.comfiveable.menumberanalytics.com. Its utility arises from the ability to selectively manipulate its functional groups:

Carboxylic Acid Reactivity: The carboxylic acid group can be activated for coupling reactions, such as amide bond formation or esterification, allowing for its conjugation to other molecules chemimpex.comcymitquimica.com.

Protected Amine Reactivity: Following deprotection of the Boc group under acidic conditions, the liberated amine can then be further functionalized or coupled, enabling controlled chain elongation or the introduction of specific chemical moieties highfine.comfiveable.me.

The 4-aminobenzoyl scaffold itself can contribute to the biological activity or physicochemical properties of target molecules, making this compound a strategic choice in drug discovery and development numberanalytics.comcymitquimica.com. It has been utilized in the synthesis of drug conjugates and as a component in creating fluorescent probes fiveable.mewhiterose.ac.ukgoogle.com.

Data Table: Key Properties of this compound

| Property | Value |

| Chemical Name | N-Boc-4-aminobenzoic acid |

| Synonym | This compound |

| CAS Number | 66493-39-8 |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Typical Appearance | White to off-white crystalline solid / powder |

| Melting Point | Approximately 186-188 °C (with decomposition) / ~200 °C (dec.) |

| Key Functional Groups | Carboxylic acid, Boc-protected amine, Benzene (B151609) ring |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM); poorly soluble in water |

| Boc Deprotection | Mild acidic conditions (e.g., TFA, HCl in organic solvent) |

Compound List:

this compound

Structure

3D Structure

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDBQMWMDZEONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373146 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66493-39-8 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Boc 4 Abz Oh and Its Derivatives

Established Synthetic Routes for Boc-4-Abz-OH

The most common and efficient method for the synthesis of 4-(tert-butoxycarbonylamino)benzoic acid (this compound) involves the protection of the amino group of 4-aminobenzoic acid (PABA).

The standard procedure for introducing the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-aminobenzoic acid is through its reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride. Common bases and solvent systems include sodium bicarbonate in an aqueous medium or 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent like acetonitrile. wikipedia.org The reaction proceeds smoothly under mild conditions, providing a high yield of the desired N-Boc protected product.

The general mechanism involves the deprotonation of the amino group by the base, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate, leading to the formation of a carbamate (B1207046) and the release of tert-butanol (B103910) and carbon dioxide as byproducts.

Table 1: Common Reagents and Conditions for the Synthesis of this compound

| Starting Material | Reagent | Base | Solvent | Typical Conditions |

| 4-aminobenzoic acid | Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/Dioxane | Room temperature |

| 4-aminobenzoic acid | Di-tert-butyl dicarbonate | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Room temperature |

While the primary synthesis of this compound does not typically involve a distinct alkaline hydrolysis step, this process is relevant in the context of derivatives. For instance, if the synthesis starts from an ester of 4-aminobenzoic acid, a subsequent hydrolysis step under alkaline conditions would be necessary to convert the ester group to the carboxylic acid. This would typically be performed after the protection of the amino group with the Boc anhydride.

Advanced Synthetic Approaches Utilizing this compound as a Precursor

This compound serves as a crucial precursor in the synthesis of more complex molecules, particularly those with biological activity. The Boc protecting group is instrumental in these multi-step syntheses as it temporarily masks the reactivity of the amino group, allowing for selective chemical modifications at other positions of the molecule, primarily the carboxylic acid group.

Derivatives of 4-aminobenzoic acid have been investigated for their potential as antimicrobial and cytotoxic agents. nih.govresearchgate.net In the synthesis of such compounds, this compound can be used to introduce the 4-aminobenzoyl moiety while preventing unwanted side reactions involving the amine. For example, the carboxylic acid of this compound can be converted to an amide by coupling it with various amines. Subsequent removal of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA), regenerates the free amino group in the final product. wikipedia.org

Preparation of Activated Esters (e.g., Boc-4-Abz-OSu) for Coupling Reactions

For efficient amide bond formation, the carboxylic acid of this compound is often converted into a more reactive "activated ester." A common example is the N-hydroxysuccinimide (NHS) ester, Boc-4-Abz-OSu. These activated esters readily react with primary and secondary amines to form stable amide bonds under mild conditions.

The preparation of Boc-4-Abz-OSu is typically achieved by reacting this compound with N-hydroxysuccinimide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comchemistrysteps.com The coupling agent facilitates the formation of the ester by activating the carboxylic acid. The use of EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. chemistrysteps.comreddit.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and minimize racemization in chiral systems. nih.gov

Table 2: Reagents for the Preparation of Activated Esters of this compound

| Carboxylic Acid | Activating Agent | Coupling Agent | Additive (Optional) | Product |

| This compound | N-hydroxysuccinimide (NHS) | EDC | HOBt | Boc-4-Abz-OSu |

| This compound | N-hydroxysuccinimide (NHS) | DCC | - | Boc-4-Abz-OSu |

Stereochemical Considerations in Synthesis (if applicable to derivatives)

The parent molecule, this compound, is achiral, and therefore, its synthesis does not involve any stereochemical considerations. However, when this compound is used as a precursor in the synthesis of chiral derivatives, maintaining or controlling the stereochemistry becomes critical.

For instance, if this compound is coupled with a chiral amine or amino acid, the resulting product will be chiral. In such cases, the coupling conditions must be carefully chosen to avoid racemization of the chiral center in the coupling partner. The use of certain coupling reagents and additives, as mentioned in the previous section, can help to preserve the stereochemical integrity of the molecule. peptide.com Furthermore, if a new stereocenter is created during a reaction involving a derivative of this compound, stereoselective synthetic methods would be necessary to control the formation of the desired stereoisomer. researchgate.net

Compound Names Table

| Abbreviation/Common Name | Chemical Name |

| This compound | 4-(tert-butoxycarbonylamino)benzoic acid |

| PABA | 4-aminobenzoic acid |

| Boc anhydride | Di-tert-butyl dicarbonate |

| DMAP | 4-dimethylaminopyridine |

| TFA | Trifluoroacetic acid |

| Boc-4-Abz-OSu | N-succinimidyl 4-(tert-butoxycarbonylamino)benzoate |

| NHS | N-hydroxysuccinimide |

| DCC | N,N'-dicyclohexylcarbodiimide |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-hydroxybenzotriazole |

Applications of Boc 4 Abz Oh in Peptide Chemistry

Role as a Key Building Block in Peptide Synthesis

Boc-4-Abz-OH functions as a key building block for the synthesis of peptides. sigmaaldrich.com It is a protected derivative of p-aminobenzoic acid (PABA) designed for integration into peptide sequences using established synthetic methodologies. sigmaaldrich.com Its structure allows for the introduction of a rigid, aromatic spacer into a peptide backbone, a feature utilized in the design of structurally defined peptides and peptidomimetics. The synthesis process involves the sequential coupling of amino acids, and this compound is used in the same manner as other protected amino acids to extend the peptide chain. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where a peptide chain is assembled step-by-step while one end is attached to an insoluble polymeric support, or resin. bachem.com this compound is well-suited for use in SPPS protocols, particularly those employing the Boc/benzyl (Bzl) protection strategy. sigmaaldrich.comsigmaaldrich.combachem.com

The integration of this compound into a growing peptide chain follows the standard SPPS cycle. bachem.com The process consists of repeated steps of deprotection, washing, coupling, and further washing. bachem.com

Deprotection: The N-terminal Boc protecting group of the peptide chain attached to the resin is removed, typically using an acid such as trifluoroacetic acid (TFA). peptide.comchempep.com This exposes a free amino group.

Neutralization & Washing: The resin is washed to remove excess acid and byproducts. A neutralization step is then performed to convert the amine from its salt form to the free amine, which is necessary for the subsequent coupling reaction. peptide.compeptide.com

Coupling: The carboxylic acid group of this compound is activated using a coupling reagent. The activated this compound is then added to the resin, where it reacts with the newly exposed amino group of the resin-bound peptide, forming a new peptide bond.

Washing: The resin is washed again to remove any unreacted reagents and byproducts, leaving the elongated peptide ready for the next cycle. biosynth.com

This cycle is repeated until the desired peptide sequence, including the incorporated 4-aminobenzoic acid moiety, is fully assembled. peptide.com

The Boc/Bzl strategy is a foundational method in SPPS that relies on differential acid lability for its success. peptide.com This strategy uses the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid, while more acid-stable groups, such as benzyl (Bzl) ethers or esters, are used for the "permanent" protection of reactive amino acid side chains. peptide.compeptide.com

This compound is highly compatible with this strategy. The Boc group protecting its amino functionality can be cleanly and selectively removed under the moderate acidic conditions (e.g., 50% TFA in dichloromethane) used in each cycle's deprotection step. peptide.comchempep.com These conditions are mild enough to leave the more robust benzyl-based side-chain protecting groups on other residues in the peptide chain intact. peptide.com This selective removal is crucial for preventing the formation of branched or otherwise undesired side products. peptide.com The permanent side-chain protecting groups are only removed at the very end of the synthesis during the final cleavage of the peptide from the resin, which requires a much stronger acid like hydrogen fluoride (HF). nih.govchempep.com This "quasi-orthogonal" system, based on different strengths of acid for removal, allows for the precise and controlled assembly of the peptide chain. biosynth.com

| Synthesis Method | Key Features | Role of this compound |

| Solid-Phase Peptide Synthesis (SPPS) | Peptide is anchored to a solid resin support. Reagents are flowed over the resin. Excess reagents and byproducts are removed by simple washing and filtration steps. bachem.com | The carboxyl group is activated and coupled to the resin-bound peptide. The Boc group is removed with TFA in each cycle. peptide.comchempep.com |

| Solution-Phase Peptide Synthesis (LPPS) | All reactions occur in a liquid solution. Intermediates are purified after each step (e.g., by crystallization or chromatography). libretexts.org | The Boc group protects the amine while the carboxyl group is activated for coupling in solution. Used in stepwise elongation. bachem.comresearchgate.net |

While SPPS is more common for many applications, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) was the original method for creating peptides and remains in use. libretexts.org In LPPS, all reactions, including coupling and deprotection, are carried out in a solution. researchgate.net this compound can also be effectively used as a building block in this methodology. bachem.com

In a typical LPPS workflow, the Boc group of this compound protects the amino function while its carboxyl group is activated and reacted with the free amino group of another amino acid or peptide fragment in solution. researchgate.net After the coupling reaction, the resulting protected peptide must be isolated and purified from the reaction mixture before the next step. The Boc group is then removed using acidic conditions, similar to SPPS, to prepare the peptide for the next coupling step. researchgate.net This stepwise process of coupling and deprotection is continued until the target peptide is synthesized. libretexts.org

Solid-Phase Peptide Synthesis (SPPS)

Incorporation into Modified Peptides and Peptidomimetics

The use of this compound extends beyond the synthesis of simple peptides. Its primary value lies in its ability to introduce a non-natural, rigid aromatic spacer into a peptide sequence, which is a key strategy in the design of modified peptides and peptidomimetics. wjarr.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability, better bioavailability, and higher receptor affinity and selectivity. wjarr.com

By incorporating the 4-aminobenzoic acid moiety, chemists can impose specific conformational constraints on the peptide backbone. The rigid phenyl ring restricts the rotational freedom that is characteristic of the flexible backbones of natural peptides. This structural rigidity can be used to:

Stabilize specific secondary structures, such as β-turns or sheets.

Orient key amino acid side chains in a precise spatial arrangement required for biological activity.

Increase resistance to enzymatic degradation by proteases, which typically recognize and cleave standard peptide bonds.

The creation of these modified structures is a rational approach in drug discovery to overcome the inherent limitations of natural peptides as therapeutic agents. wjarr.com The incorporation of building blocks like this compound is therefore a crucial tool for developing next-generation peptide-based therapeutics. nih.gov

Design of Peptides with Aromatic Spacers

The incorporation of aromatic spacers is a strategic approach in peptide design to create molecules with specific structural and functional characteristics. The benzene (B151609) ring of the Abz unit, introduced using this compound, can serve as an isosteric replacement for a dipeptide unit, effectively constraining the peptide backbone. thieme-connect.de Aromatic spacers can be used to replace portions of a peptide structure or to act as templates that induce a particular conformation. thieme-connect.de By inserting this rigid spacer, chemists can enforce specific dihedral angles and reduce the conformational flexibility of the peptide, which can be crucial for enhancing biological activity, receptor selectivity, and stability.

Synthesis of Peptides with Specific Conformations

A significant challenge in peptide science is controlling the three-dimensional structure of synthetic peptides. The use of conformationally constrained amino acid derivatives is a widely adopted strategy to address this. iris-biotech.de this compound is valuable in this context because the introduction of the 4-aminobenzoic acid moiety helps to stabilize specific secondary structures, such as turns and helices. thieme-connect.deiris-biotech.de The planarity of the aromatic ring restricts the possible orientations of the peptide chain. For instance, analogues like 2-aminobenzoic acid have been shown to enforce a turn structure through the formation of an intramolecular hydrogen bond. thieme-connect.de While 4-Abz does not form the same hydrogen bond, its rigid geometry inherently limits the rotational freedom of the peptide backbone, guiding it to adopt a more defined and predictable conformation. iris-biotech.denih.gov This control over conformation is fundamental to designing peptides that can effectively interact with biological targets like receptors or enzymes. iris-biotech.de

Development of Fluorescently Labeled Peptides

The development of fluorescently labeled peptides has revolutionized the study of enzymes and other biological interactions. bachem.comnih.gov These tools enable real-time monitoring of biochemical processes with high sensitivity. nih.gov The Abz group derived from this compound is a valuable component in this field due to its intrinsic fluorescent properties. nih.govnih.gov

Integration of Abz as a Fluorophore

The 4-aminobenzoic acid (Abz) group is a fluorophore, a molecule that can absorb light at a specific wavelength and re-emit it at a longer wavelength. nih.govnih.gov this compound serves as the protected building block to incorporate this fluorophore into a peptide sequence during solid-phase or solution-phase synthesis. thieme-connect.decymitquimica.com The general approach involves integrating an organic fluorophore, such as Abz, into a specific peptide sequence to act as a reporter during interactions with biomolecules. beilstein-journals.org The fluorescent properties of Abz, particularly when it is positioned at the N-terminus of a peptide, make it a convenient fluorescent donor for use in internally quenched substrates designed for enzyme assays. nih.gov

Strategies for Internally Quenched Substrates

A powerful application of the Abz fluorophore is in the design of internally quenched fluorescent (IQF) substrates, which are also known as FRET peptides (Förster Resonance Energy Transfer). proteogenix.sciencepepdd.com This strategy involves labeling a peptide substrate with two different molecules: a fluorophore (the donor, e.g., Abz) and a quencher (the acceptor). proteogenix.sciencebiosyntan.de

In the intact peptide, the fluorophore and quencher are in close proximity (typically 10-100 Å). aatbio.com When the donor fluorophore is excited, it transfers its energy non-radiatively to the nearby quencher, preventing the emission of fluorescence. aatbio.com However, if the peptide is cleaved by an enzyme, the fluorophore and quencher are separated. pepdd.com This separation disrupts the FRET process, "liberating" the fluorophore from the quenching effect and resulting in a significant increase in fluorescence intensity. proteogenix.sciencenih.gov This change in fluorescence can be monitored continuously to measure enzyme activity. pepdd.com The Abz group is commonly paired with non-fluorescent quenchers such as 3-nitro-tyrosine (Tyr(NO₂)) or groups like 2,4-dinitrophenyl (Dnp) and N-(2,4-dinitrophenyl)ethylenediamine (EDDnp). proteogenix.sciencesci-hub.boxacs.org

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|

| Abz (2-Aminobenzoyl) | Nitro-tyrosine [Tyr(NO₂)] | 320 | 420 | proteogenix.sciencepepdd.com |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 | pepdd.comulab360.com |

| Abz (o-aminobenzoic acid) | EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) | 320 | 420 | sci-hub.boxacs.org |

Applications in Enzyme Activity Assays

Internally quenched fluorescent substrates utilizing Abz are widely employed in assays to measure the activity of various enzymes, particularly proteases. nih.govnih.govabcam.com The design of the peptide sequence dictates the substrate's specificity for a particular enzyme. When the enzyme cleaves the peptide bond between the fluorophore and the quencher, the resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction. abcam.com This allows for sensitive, real-time monitoring of enzyme kinetics. nih.govnih.gov

These assays are crucial for drug discovery, allowing for the high-throughput screening of potential enzyme inhibitors. nih.govnih.gov For example, Abz-based substrates have been developed to assay the activity of metalloendopeptidases, the E. coli leader peptidase, and the SARS-CoV-2 papain-like protease (PLpro), demonstrating their broad utility in biochemical and medical research. nih.govacs.orgnih.gov

| Enzyme | Substrate Sequence | Cleavage Site | Reference |

|---|---|---|---|

| Thermolysin (Metalloendopeptidase) | Abz-Ala-Ala-Phe-pNA | Ala-Phe | nih.gov |

| E. coli Leader Peptidase | Y(NO₂)-F-S-A-S-A-L-A-K-I-K(Abz) | A-K | nih.gov |

| Human Urinary Kallikrein (hK1) | Abz-F-X-S-R-Q-EDDnp | Not specified | sci-hub.box |

| SARS-CoV-2 PLpro | Abz-TLKGGAPIKEDDPS-EDDnp | Not specified | acs.org |

Boc 4 Abz Oh in Drug Discovery and Bioconjugation

Contribution to the Design and Synthesis of Pharmaceutical Compounds

Boc-4-Abz-OH plays a significant role in the creation and synthesis of pharmaceutical compounds. chemimpex.com The presence of the Boc protecting group enhances its stability and allows for controlled reactivity, which is crucial in the multi-step synthesis of complex molecules. chemimpex.com This protected amino acid derivative is often used as a key intermediate in the development of a wide range of pharmaceuticals. chemimpex.comchemimpex.com

Creation of Compounds Targeting Specific Biological Pathways

A primary application of this compound in drug development is in the design of molecules that target specific biological pathways. chemimpex.com By incorporating this building block, medicinal chemists can synthesize novel compounds and libraries of molecules for screening against various biological targets. sigmaaldrich.com The ability to create analogues of peptidic substrates and inhibitors allows for the investigation of signal transduction pathways and gene regulation. sigmaaldrich.com This targeted approach is fundamental to developing drugs with enhanced efficacy and reduced side effects. chemimpex.com

Facilitation of Bioconjugation Processes

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule. ru.nl this compound and its derivatives are instrumental in these processes. chemimpex.com

Attachment of Biomolecules (e.g., proteins, antibodies) to Other Molecules

Researchers utilize this compound to facilitate the attachment of biomolecules like proteins and antibodies to other molecules. chemimpex.com The carboxylic acid group on this compound can be activated, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on biomolecules to form stable amide bonds. This process is essential for creating complex structures such as antibody-drug conjugates (ADCs). The ability to modify biomolecules is crucial for studying their structure and function.

A study by Jones et al. demonstrated the use of a diazonium-based method for the PEGylation of tyrosine residues on proteins using an aminobenzyl derivative, highlighting a practical approach for modifying therapeutic proteins. rsc.org Another research effort detailed a three-component Mannich-type reaction as a mild and efficient method for the tyrosine-targeted modification of proteins with primary arylamine derivatives. rsc.org

Improvement of Specificity and Effectiveness of Therapeutic Agents

By enabling the precise attachment of drugs or imaging agents to targeting moieties like antibodies, bioconjugation with derivatives of this compound can significantly improve the specificity and effectiveness of therapeutic agents. chemimpex.comnih.gov This targeted delivery ensures that the therapeutic payload is concentrated at the site of disease, such as a tumor, thereby increasing its efficacy and minimizing off-target effects. The development of antibody-drug conjugates is a prime example of how this technology is used to create more effective cancer therapies.

Role in the Development of Prodrugs and Targeted Delivery Systems

This compound and its related structures are also valuable in the development of prodrugs and targeted drug delivery systems. cphi-online.comcphi-online.com Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy can be used to overcome issues with drug solubility, stability, or to achieve targeted release.

The synthesis of linkers that can be cleaved by specific enzymes, such as cathepsin B, often incorporates structures derived from aminobenzyl alcohol, a related compound. sigmaaldrich.com These linkers are a critical component of prodrugs and antibody-drug conjugates, allowing for the controlled release of the active drug at the desired site. nih.gov Furthermore, derivatives of this compound are used in the creation of hydrogelators for drug delivery applications and in the synthesis of peptide-drug conjugates (PDCs), which utilize peptides to target specific cells or tissues. sigmaaldrich.comnih.gov

Spectroscopic and Computational Investigations of Boc 4 Abz Oh and Its Derivatives

Spectroscopic Characterization Techniques in Research

Spectroscopic methods are indispensable for the characterization of Boc-4-Abz-OH and its derivatives, offering qualitative and quantitative data on molecular structure, purity, and reaction kinetics.

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. lcms.cz For aromatic compounds like this compound, this method provides information about the conjugation and electronic environment of the chromophores. The absorption spectrum of a dipeptide derivative, Boc-Phe-Phe-Bz, showed distinct peaks indicating the formation of quantum-confined structures. mdpi.com In the case of 4-hydroxybenzoic acid, a related compound, the UV-Vis spectrum is also a key analytical feature. spectrabase.com The absorbance is directly proportional to the concentration, as described by the Beer-Lambert law, making it a valuable tool for quantitative analysis. gcms.cz

A study on a benzohydrazide (B10538) derivative, which shares structural similarities with aminobenzoic acid derivatives, utilized UV-Vis spectroscopy to investigate its metal complexes. The spectra revealed absorption bands corresponding to electronic transitions within the molecule and charge transfer interactions. researchgate.net For Fmoc-substituted resins, UV-Vis spectroscopy is routinely used to determine the substitution level by measuring the absorbance of the dibenzofulvene–piperidine adduct at specific wavelengths, such as 301.0 nm or 289.8 nm. nih.gov

| Compound/System | Wavelength (nm) | Observation |

| Boc-Phe-Phe-Bz | 236, 268, 293, 335 | Step-like peaks characteristic of quantum-confined structures. mdpi.com |

| Dibenzofulvene–piperidine adduct | 301.0, 289.8 | Maxima used for substitution determination of Fmoc-resins. nih.gov |

| Ni(Dmby)2(H2O)2 | 334, 391, 450, 660 | Peaks corresponding to electronic transitions and ligand-to-metal charge transfer. researchgate.net |

This table presents a selection of UV-Vis absorption data for related compounds and systems to illustrate the application of the technique.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Commercial suppliers often guarantee a purity of ≥98.0% for this compound as determined by HPLC. sigmaaldrich.com Similarly, its Fmoc-protected counterpart, Fmoc-4-Abz-OH, is also characterized by HPLC, with purities of ≥98% being standard. chemimpex.com

In the synthesis of derivatives, HPLC is crucial for purification and purity verification. For instance, in the synthesis of a fluorogenic substrate, the crude product was purified by preparative HPLC, and the final product's identity and purity were confirmed using analytical HPLC and LC-MS. researchgate.net The use of reversed-phase columns, such as C18, is common for the analysis of aminobenzoic acid derivatives and related compounds. nih.govrsc.org For example, a method for analyzing aromatic acids, including 4-hydroxybenzoic acid, utilizes a combination of weak reversed-phase and weak anion-exchange mechanisms for separation. helixchrom.com

Periodic HPLC analysis is also recommended for stability testing to monitor for degradation products.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the characterization of this compound and its derivatives. LCMS is routinely used to confirm the molecular weight of synthesized compounds and to identify byproducts in a reaction mixture.

In the study of a dipeptide derivative, LCMS was performed using a system with electrospray ionization (ESI). rsc.org ESI is a soft ionization technique that is well-suited for analyzing organic molecules like this compound. In the synthesis of a fluorogenic substrate involving an aminobenzoic acid derivative, the identity of the product was confirmed by ESI mass spectrometry, which showed the expected molecular ion peak. researchgate.net High-resolution mass spectrometry (HRMS) provides even more precise mass measurements, which can help to confirm the elemental composition of a molecule. rsc.org

Advanced Computational Studies

Computational chemistry offers profound insights into the properties and behavior of molecules at the atomic level. nih.gov These methods complement experimental data and aid in the interpretation of spectroscopic results.

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate a wide range of molecular properties, including electronic structure, molecular orbital energies, and spectroscopic parameters. nih.govaip.org These calculations can predict molecular properties and reaction pathways, which can then be compared with experimental data for validation. nih.gov

For aminobenzoic acid derivatives, DFT calculations have been used to study their interaction with biological systems. mdpi.com For instance, studies on the binding of aminobenzoic acid derivatives to the ribosome have provided a mechanistic rationale for their reactivity. acs.org Computational studies on Boc-protected amino acids have shown that the trans and cis conformations of the urethane (B1682113) amide bond have nearly equal energies, which is a key conformational feature. researchgate.net

Calculated properties for this compound include its topological polar surface area (TPSA), which is related to its transport properties, and its octanol-water partition coefficient (LogP), which is a measure of its hydrophobicity. chemscene.com

| Property | Calculated Value |

| TPSA | 75.63 Ų chemscene.com |

| LogP | 2.7318 chemscene.com |

| Hydrogen Bond Acceptors | 3 chemscene.com |

| Hydrogen Bond Donors | 2 chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

This table summarizes computationally derived molecular properties of this compound.

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and dynamics of molecules. google.com Conformational analysis, a key aspect of molecular modeling, aims to identify the stable conformations of a molecule and the energy barriers between them. nih.gov

For this compound, the presence of rotatable bonds allows for multiple conformations. chemscene.com Computational methods can be used to scan the potential energy surface by systematically changing dihedral angles to find low-energy conformations. google.com Studies on a related γ-aminobenzoic acid derivative revealed a β-strand-like structure stabilized by intramolecular hydrogen bonds. researchgate.net

Molecular dynamics simulations can be used to study the behavior of molecules in different environments, providing insights into their interactions with solvents or biological macromolecules. nih.gov Furthermore, computational investigations using high-level quantum mechanical geometry optimization have been performed to determine the conformation of adducts formed from derivatives of equilenin (B1671562) and guanine. nih.gov

Analysis of Aromatic Character through Computational Chemistry

The aromatic character of a cyclic molecule is a fundamental concept that describes its enhanced stability, unique reactivity, and specific magnetic properties arising from delocalized π-electrons. While the benzene (B151609) ring in this compound is clearly aromatic, the degree of this aromaticity can be subtly influenced by its substituents. Computational chemistry provides powerful tools to quantify and analyze these effects, offering insights into the electronic structure of the molecule. The primary methods for such analysis revolve around geometric, energetic, and magnetic criteria of aromaticity.

Detailed research findings from computational studies on the aromaticity of this compound itself are not extensively detailed in publicly accessible literature. However, the aromatic character of related aminobenzoic acids and substituted benzene rings has been evaluated using established computational methods. researchgate.netresearchgate.net These studies provide a robust framework for understanding how the aromaticity of the central phenyl ring in this compound would be computationally assessed.

The principal descriptors used for this purpose are the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based descriptor that evaluates aromaticity based on the degree of bond length equalization within the ring. The HOMA index is calculated from the experimental or computationally optimized bond lengths. A value of 1 indicates a fully aromatic system (like benzene), while values approaching 0 suggest a non-aromatic, Kekulé-like structure with alternating single and double bonds. researchgate.net For substituted benzenes, the HOMA index can reveal the influence of electron-donating or electron-withdrawing groups on the π-electron delocalization.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (with no electrons or nucleus) at a specific point, typically the geometric center of the ring (NICS(0)) and at a position 1 Å perpendicular to the ring plane (NICS(1)zz). A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. The more negative the value, the stronger the aromatic character. Conversely, a positive NICS value suggests anti-aromaticity. This method is valuable for assessing the local aromaticity of individual rings within a larger molecule. researchgate.net

The following table presents representative data that would be expected from such a computational investigation, based on typical values for benzene and substituted aromatics.

| Compound | HOMA Index | NICS(0) (ppm) | NICS(1)zz (ppm) |

|---|---|---|---|

| Benzene (Reference) | ~1.00 | ~ -9.7 | ~ -10.2 |

| 4-Aminobenzoic acid | ~0.98 | ~ -9.1 | ~ -9.8 |

| This compound | ~0.97 | ~ -8.9 | ~ -9.5 |

Note: The values in the table are representative and intended to illustrate the expected trends from a computational chemistry study. Actual calculated values would depend on the specific level of theory and basis set employed.

The expected trend shows a slight decrease in the aromatic character (a lower HOMA value and less negative NICS values) upon substitution compared to benzene. The introduction of both an electron-donating group (-NH₂) and an electron-withdrawing group (-COOH) in 4-aminobenzoic acid slightly perturbs the ideal π-conjugation. The addition of the bulky, electron-withdrawing Boc moiety to the amino group in this compound would further modulate this electronic environment, likely resulting in a marginal additional decrease in the measured aromaticity indices. Such computational findings are crucial for understanding the electronic nature and potential reactivity of the aromatic ring in synthesis and molecular interactions. researchgate.net

Emerging Research Areas and Future Directions

Exploration in Material Science for Smart Materials

Boc-4-Abz-OH is increasingly recognized for its potential in the field of material science, particularly in the development of smart materials chemimpex.com. Its structure, featuring a carboxylic acid group and a protected amine, allows for its incorporation into polymeric backbones or functionalization of material surfaces. Researchers are exploring its use in creating advanced materials with tailored properties for applications requiring responsiveness to external stimuli, such as temperature, pH, or light. The ability to selectively modify or link molecules through its functional groups makes it a candidate for developing novel polymers and coatings with enhanced performance characteristics chemimpex.com. The inherent chemical functionalities of this compound enable its integration into materials designed for specific environmental interactions or self-assembly processes.

Development of Sensors and Drug Delivery Systems

The unique chemical structure of this compound lends itself to applications in sophisticated sensing technologies and advanced drug delivery systems chemimpex.com. Its role in bioconjugation, facilitating the attachment of biomolecules like proteins or antibodies to surfaces or other molecules, is crucial for enhancing the specificity and efficacy of therapeutic agents chemimpex.comchemimpex.com. Furthermore, research indicates that derivatives incorporating 4-aminobenzoate (B8803810) (Abz) spacers, which this compound can serve as a precursor for, have been utilized in drug delivery systems, such as in the conjugation to PEG-poly(aspartate) for pH-dependent drug release in tumor tissues mdpi.com. This suggests a future where this compound acts as a key component in designing targeted drug carriers and sensitive biosensors, leveraging its capacity for controlled conjugation and responsive release mechanisms.

Advanced Analytical Applications in Complex Mixture Analysis

In the realm of analytical chemistry, this compound serves as a valuable standard for calibrating instruments and ensuring accuracy in measurements within complex research settings chemimpex.com. Its utility extends to techniques like chromatography and mass spectrometry (MS), where it aids in the separation and identification of intricate mixtures found in biological samples chemimpex.com. Specifically, the 4-aminobenzoic acid (4-Abz) moiety, present in this compound, has been employed as a linker in the development of ionization tags for sensitive peptide sequencing by mass spectrometry nih.govresearchgate.net. This application highlights its importance in advancing analytical methodologies, enabling more precise quantification and detailed characterization of complex biological molecules, including peptides.

Innovative Methodologies for Controlled Synthesis

This compound is a cornerstone in the synthesis of peptides and other complex organic molecules due to the protective nature of the Boc group, which enhances stability and controls reactivity chemimpex.com. The methodologies for its synthesis and incorporation often involve established procedures for Boc protection, typically utilizing di-tert-butyl dicarbonate (B1257347) (Boc₂O) under various conditions, including aqueous or anhydrous environments with bases chemicalbook.comorganic-chemistry.org. These methods are well-established for amino acids and can be adapted for the controlled synthesis of this compound itself or its derivatives. The compound is frequently utilized in solid-phase peptide synthesis (SPPS), a technique that relies on controlled, stepwise addition of protected amino acids scientificlabs.co.uksigmaaldrich.com. Future research may focus on developing even more efficient, greener, and highly selective synthetic routes for this compound and its complex derivatives, potentially employing novel catalytic systems or flow chemistry approaches.

Potential in Advanced Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group is a widely recognized and indispensable protecting group in organic synthesis, particularly for amines and amino acids in peptide chemistry masterorganicchemistry.com. This compound exemplifies the application of this strategy, where the Boc group shields the amine functionality, allowing for selective reactions at the carboxylic acid end or subsequent modifications elsewhere in a molecule. The Boc group's stability towards nucleophiles and bases, coupled with its facile removal under mild acidic conditions (e.g., using trifluoroacetic acid, TFA), makes it highly valuable for orthogonal protection strategies organic-chemistry.orgmasterorganicchemistry.comnih.gov. This orthogonality is critical when multiple protecting groups are used in a complex synthesis, allowing for the selective deprotection of one group without affecting others, such as the base-labile Fmoc group commonly used in SPPS masterorganicchemistry.comwikipedia.org. Future directions involve exploring novel combinations of this compound with other advanced protecting groups to achieve highly complex molecular architectures with greater synthetic control and efficiency.

Compound Properties

Compound List

this compound (4-(tert-Butoxycarbonylamino)benzoic acid)

4-Aminobenzoic acid (PABA)

Di-tert-butyl dicarbonate (Boc₂O)

Trifluoroacetic acid (TFA)

Fmoc (9-fluorenylmethoxycarbonyl)

Dts (Nα-dithiasuccinoyl)

tert-Butyl (tBu)

Triphenylmethyl (Trityl, Trt)

ortho-Nitrobenzyl (ONb)

Piperidine

4-aminobenzoate (Abz)

Glycine (Gly)

Poly(aspartic acid)

Doxorubicin

Q & A

Q. What PICO elements apply to comparative studies of this compound derivatives?

- Population : this compound analogs.

- Intervention : Functionalization at the 4-amino group.

- Comparison : Efficacy vs. unprotected 4-Abz-OH.

- Outcome : Bioavailability or enzymatic resistance .

Data Reporting and Validation

Q. How to ensure reproducibility in this compound synthesis protocols?

- Detailed Documentation : Report exact molar ratios, solvent grades, and purification steps (e.g., column chromatography Rf values). Include negative controls (e.g., uncatalyzed reactions) .

- Supplementary Data : Provide raw NMR/HPLC files in supporting information, annotated with acquisition parameters .

Q. What statistical approaches validate this compound bioactivity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.